1,2-(Trimethylenedithio)cyclohexanone
Description
1,2-(Trimethylenedithio)cyclohexanone (CAS: 51310-03-3) is a sulfur-functionalized cyclohexanone derivative with the molecular formula C₉H₁₅OS₂ . The compound features a cyclohexanone backbone substituted with a trimethylenedithio group (–SCH₂CH₂CH₂S–), which imparts unique electronic and steric properties. This structure distinguishes it from other cyclohexanone derivatives, such as oxygenated diols, diketones, or nitrogen-containing analogs.
Properties
Molecular Formula |
C9H14OS2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2,3,4,5a,7,8,9,9a-octahydrobenzo[b][1,4]dithiepin-6-one |
InChI |
InChI=1S/C9H14OS2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h8-9H,1-6H2 |
InChI Key |
AHKUISCJVXNXML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=O)C1)SCCCS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-(Trimethylenedithio)cyclohexanone involves several steps. One common method starts with the reaction of cyclohexanone with pyrrolidine to form 1-pyrrolidinocyclohexene. This intermediate is then reacted with trimethylene dithiotosylate in the presence of triethylamine and anhydrous acetonitrile under reflux conditions. The reaction mixture is then treated with hydrochloric acid, followed by extraction and purification to yield 1,2-(Trimethylenedithio)cyclohexanone .
Chemical Reactions Analysis
1,2-(Trimethylenedithio)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylenedithio group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1,2-(Trimethylenedithio)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-(Trimethylenedithio)cyclohexanone involves its interaction with various molecular targets. The trimethylenedithio group can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
Key Observations :
- The synthesis of sulfur-containing derivatives like 1,2-(Trimethylenedithio)cyclohexanone may parallel methods used for 4-cyclohexenylaniline derivatives, where iodine catalyzes C–S bond formation .
- Microbial pathways dominate the production of diols (e.g., 1,2-cyclohexanediol), contrasting with the abiotic synthesis of dithio or dione analogs .
Physical and Chemical Properties
Key Observations :
Key Observations :
Toxicological and Environmental Impact
- Cyclohexanone: Moderately toxic to mammals; causes CNS depression; low aquatic toxicity .
- 1,2-(Trimethylenedithio)cyclohexanone: No toxicity data available; sulfur groups may influence biodegradation pathways.
Key Observations :
- The environmental fate of dithio compounds remains understudied compared to oxygenated derivatives like cyclohexanediols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
